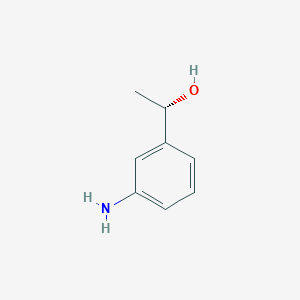

(1S)-1-(3-aminophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3-aminophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKNDHZQPGMLCJ-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701291322 | |

| Record name | (αS)-3-Amino-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201939-72-2 | |

| Record name | (αS)-3-Amino-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201939-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-3-Amino-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(3-aminophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enantioselective Synthetic Methodologies for 1s 1 3 Aminophenyl Ethanol

Asymmetric Reduction Strategies

Asymmetric reduction represents a powerful and atom-economical approach to establishing the chiral center in (1S)-1-(3-aminophenyl)ethanol with high enantiomeric purity. acs.org This is typically accomplished by the catalytic hydrogenation of a ketone precursor or the reduction of a nitro-substituted intermediate.

Catalytic Hydrogenation of Ketone Precursors (e.g., 1-(3-nitrophenyl)ethanone)

The asymmetric hydrogenation of 1-(3-nitrophenyl)ethanone is a key method for producing the precursor, (S)-1-(3-nitrophenyl)ethanol, which can then be converted to the target amine. This transformation relies on the use of chiral catalysts to direct the addition of hydrogen across the carbonyl group, favoring the formation of the (S)-enantiomer.

Chiral transition metal complexes are highly effective catalysts for the asymmetric reduction of ketones. Ruthenium(II) complexes featuring the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) ligand are prominent examples. These Ru(II)-BINAP systems have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of various ketones. orgsyn.orgnobelprize.org For instance, Ru(II)-thiourea complexes have been used for the asymmetric reduction of 1-(3-nitrophenyl)ethanone, achieving high yields and enantiomeric excesses.

Copper(II) catalysts, often paired with chiral ligands like thiourea (B124793) derivatives, also serve as effective systems for asymmetric reductions. benthamdirect.com While specific data for the reduction of 1-(3-nitrophenyl)ethanone with Cu(II)-thiourea is not extensively detailed in the provided results, the general applicability of copper catalysis in asymmetric reductions of aryl ketones is well-established. mdpi.comresearchgate.net These catalysts offer a more economical and environmentally benign alternative to noble metal catalysts. researchgate.net

Table 1: Catalyst Systems for Asymmetric Hydrogenation of 1-(3-nitrophenyl)ethanone

| Catalyst System | Precursor | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Ru(II)-thiourea | 1-(3-nitrophenyl)ethanone | (S)-1-(3-nitrophenyl)ethanol | 99% | 97% | |

| Ru(II)-BINAP | 1-(3-nitrophenyl)ethanone | (S)-1-(3-nitrophenyl)ethanol | High (Implied) | High (Implied) |

The stereoselectivity in these reductions arises from the interaction between the chiral catalyst and the ketone substrate. In the case of Ru(II)-BINAP catalysts, the mechanism is believed to involve the formation of a six-membered ring transition state. bham.ac.ukresearchgate.net The chiral environment created by the BINAP ligand dictates the facial selectivity of hydride transfer from the metal to the carbonyl carbon. bham.ac.uk The Zimmerman-Traxler model is often invoked to rationalize the stereochemical outcome. researchgate.net

For thiourea-based catalysts, the mechanism often involves a cooperative activation where the thiourea moiety acts as a hydrogen bond donor to activate the electrophile (the ketone), while a basic site on the catalyst activates the nucleophile. researchgate.net The precise orientation of the substrate within this chiral pocket determines the stereochemical outcome of the reduction.

Reductive Transformation of Nitro-substituted Precursors (e.g., (S)-1-(3-nitrophenyl)ethanol to amine)

Once the chiral alcohol, (S)-1-(3-nitrophenyl)ethanol, is obtained, the final step is the reduction of the nitro group to an amine to yield this compound.

Catalytic hydrogenation using palladium, typically on a carbon support (Pd/C), is a widely used and efficient method for the reduction of nitro groups. researchgate.net This reaction is generally carried out under a hydrogen atmosphere. The process is known for its high efficiency and scalability, making it suitable for industrial production. smolecule.com

Table 2: Conditions for Nitro Group Reduction

| Catalyst | Substrate | Product | Conditions | Purity | Reference |

| Pd/C | (S)-1-(3-nitrophenyl)ethanol | This compound | H₂ (1 atm), Ethanol (B145695), 25°C, 12h | >95% |

The catalytic hydrogenation of aromatic nitro compounds on palladium surfaces is a complex, multi-step process. orientjchem.org The reaction is generally believed to proceed through a series of intermediates. researchgate.net The process begins with the adsorption and activation of molecular hydrogen on the palladium surface. orientjchem.org The nitro compound also adsorbs onto the catalyst surface, primarily through the nitro group's nitrogen and oxygen atoms. orientjchem.org

The reduction is thought to occur via a direct pathway involving the formation of nitroso and hydroxylamine (B1172632) intermediates, which are then further reduced to the amine. researchgate.netrsc.org An alternative indirect pathway involving the formation and subsequent reduction of azoxy and azo compounds has also been proposed. rsc.org The specific mechanism can be influenced by factors such as the catalyst, solvent, and reaction conditions. orientjchem.org

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for producing chiral compounds. kaust.edu.sa Enzymes operate under mild conditions and exhibit high specificity, making them ideal for the synthesis of single-enantiomer pharmaceuticals. jocpr.com

A common route to this compound involves the kinetic resolution of a racemic precursor, followed by the chemical conversion of the functional groups. The enzymatic kinetic resolution of racemic 1-(3-nitrophenyl)ethanol (B1296107) is a well-established method. This process relies on an enzyme that selectively reacts with one enantiomer of the racemate, allowing for the separation of the two. jocpr.com The unreacted (S)-enantiomer can then be isolated and the nitro group reduced to an amine to yield the final product.

Lipases and esterases are the most frequently used enzymes for the kinetic resolution of racemic alcohols and their esters. jocpr.com These enzymes catalyze the enantioselective acylation of an alcohol or the hydrolysis of an ester. In the context of producing (1S)-1-(3-nitrophenyl)ethanol, a typical strategy involves the lipase-catalyzed transesterification of the racemic alcohol. The enzyme, such as Candida antarctica lipase (B570770) B (CALB), selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. nih.govscielo.br Alternatively, if starting with a racemic ester, such as 1-(3-nitrophenyl)ethyl acetate (B1210297), a lipase can selectively hydrolyze the ester of one enantiomer, allowing for separation. The choice of acyl donor, often an activated ester like vinyl acetate, is crucial for the reaction's efficiency. nih.gov

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions

| Substrate | Enzyme | Reaction Type | Acyl Donor/Medium | Key Finding | Reference |

|---|---|---|---|---|---|

| Racemic 1-phenylethanol (B42297) | Candida antarctica Lipase B (CALB) | Transesterification | Vinyl Acetate in Hexane | High conversion and enantioselectivity for (R)-acetate. | scielo.br |

| Racemic aryltrimethylsilyl chiral alcohols | Various Lipases | Transesterification | Vinyl Acetate in Hexane | Excellent enantiomeric excesses (>99%) and conversions (c=50%). | nih.gov |

| Racemic 1-(3-nitrophenyl)ethanol | Lipase / Esterase | Hydrolysis of acetate ester | Aqueous buffer | Selective hydrolysis leaves the desired (S)-ester intact. |

The success of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. diva-portal.org A high E-value is essential for obtaining products with high enantiomeric excess (e.e.). In kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other enantiomer is consumed in a separate reaction path. jocpr.comacademie-sciences.fr Therefore, careful control of the reaction conversion is critical. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric purity of the remaining unreacted substrate. conicet.gov.ar

Several factors influence the enantioselectivity and conversion rate, including the choice of enzyme, solvent, temperature, and acyl donor. diva-portal.org For instance, the enantioselectivity of lipases can be enhanced at lower temperatures. The properties of the solvent, often quantified by its log P value, can also significantly impact enzyme activity and selectivity. conicet.gov.ar Directed evolution techniques have been employed to engineer enzymes with inverted or significantly enhanced enantioselectivity for specific substrates, demonstrating the tunability of these biocatalysts. pnas.org

An alternative and more direct biocatalytic route is the asymmetric reduction of a prochiral ketone. For the synthesis of this compound, this involves the reduction of 3-aminoacetophenone. This method can theoretically achieve a 100% yield of the desired enantiomer. jocpr.com The reaction is catalyzed by alcohol dehydrogenases (ADHs) or whole microbial cells containing ketoreductases (KREDs). researchgate.netmdpi.com These enzymes utilize a cofactor, such as NADH or NADPH, to deliver a hydride to the carbonyl carbon, with the enzyme's chiral active site directing the stereochemical outcome. nih.gov

Studies have shown that various microorganisms and isolated enzymes can reduce substituted acetophenones with high enantioselectivity. For example, whole cells of Daucus carota (carrot) have been used to reduce 3'-aminoacetophenone. nih.gov The choice of biocatalyst is crucial, as some enzymes may follow Prelog's rule to produce the (S)-alcohol, while others may yield the anti-Prelog (R)-alcohol. core.ac.uk The reduction of 3'-nitroacetophenone (B493259) can also be employed, which yields (S)-1-(3-nitrophenyl)ethanol that is subsequently reduced to the target amine. core.ac.uk

Table 2: Asymmetric Bioreduction of Substituted Acetophenones

| Substrate | Biocatalyst | Product | Conversion (%) | e.e. (%) | Reference |

|---|---|---|---|---|---|

| 3'-Aminoacetophenone | Daucus carota root (with Tween® 20) | 1-(3-Aminophenyl)ethanol (B1666771) | High | Good | nih.gov |

| 3'-Nitroacetophenone | Vigna unguiculata cells | (S)-1-(3-Nitrophenyl)ethanol | 14 | >99 | core.ac.uk |

| 3,5-bis(trifluoromethyl)-acetophenone | Microbacterium oxydans C3 | (R)-3,5-bis(trifluoromethyl)-1-phenylethanol | 95 | >99 | researchgate.net |

Enzymatic Kinetic Resolution of Racemic Intermediates (e.g., 1-(3-nitrophenyl)ethanol)

Diastereoselective Synthetic Routes

Diastereoselective synthesis is another powerful strategy, particularly when a chiral auxiliary is employed. osi.lv This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter with a specific configuration relative to the auxiliary's. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. The synthesis of chiral amines and amino alcohols often utilizes N-tert-butanesulfinamide as a chiral auxiliary. osi.lv While specific applications of this method for this compound are not prominently featured in the search results, it remains a fundamental and viable approach in asymmetric synthesis for creating specific diastereomers that can be separated and converted to the target enantiopure compound. rsc.orgnih.gov

Application of Chiral Auxiliaries in Stereocontrolled Transformations

The synthesis of enantiomerically pure compounds like this compound often relies on the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed.

One common strategy involves the asymmetric reduction of a prochiral ketone, such as 1-(3-nitrophenyl)ethanone, which is a precursor to this compound. The reduction of the nitro group to an amine is a subsequent step. For the initial ketone reduction, various chiral auxiliaries and catalysts can be employed. For instance, the use of chiral oxazaborolidine reagents, famously developed by Corey, Itsuno, and Bakshi (CBS), can facilitate the highly enantioselective reduction of the ketone to the corresponding (S)-alcohol.

Another approach involves enzymatic resolutions. Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. For instance, Amano PS lipase has been used in the enantioselective acylation of racemic α-methyl-1,3-benzodioxole-5-ethanol, a structurally related compound, demonstrating the potential of biocatalysis in preparing chiral building blocks. researchgate.net

Detailed research findings on the application of specific chiral auxiliaries for the direct synthesis of this compound are not extensively detailed in the provided search results. However, the principles of using chiral auxiliaries are well-established in organic synthesis and are applicable to this target molecule. The general approach would involve:

Attachment of a chiral auxiliary to a precursor molecule.

A diastereoselective reaction to create the desired stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

| Chiral Auxiliary Approach | Description | Potential Application |

| CBS Reduction | Catalytic asymmetric reduction of a prochiral ketone using a chiral oxazaborolidine catalyst. | Reduction of 1-(3-aminophenyl)ethanone or a protected precursor. |

| Enzymatic Resolution | Use of enzymes like lipases to selectively react with one enantiomer of a racemic mixture. | Kinetic resolution of racemic 1-(3-aminophenyl)ethanol. |

| Substrate Control | Utilizing a chiral group already present in the substrate to direct the stereochemistry of a new stereocenter. diva-portal.org | Not directly applicable without a pre-existing stereocenter. |

Emerging Methodologies for 1,3-Amino Alcohol Synthesis (broader context)

The synthesis of 1,3-amino alcohols is a significant area of research due to their prevalence in biologically active molecules and pharmaceuticals. nih.govsioc-journal.cn Recent advancements have focused on developing more efficient and selective methods, moving beyond classical approaches.

Palladium-Catalyzed C-H Amination Routes

Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing compounds, including 1,3-amino alcohols. nih.govthieme-connect.comacs.org This method allows for the direct conversion of a C-H bond into a C-N bond, which is a highly atom-economical approach.

In the context of 1,3-amino alcohol synthesis, intramolecular allylic C-H amination is particularly relevant. This reaction typically involves a homoallylic alcohol derivative that undergoes cyclization to form a heterocyclic intermediate, which can then be opened to reveal the 1,3-amino alcohol.

Research by M.C. White and others has demonstrated the use of a Pd(II)/sulfoxide catalyst system for the allylic C-H amination of N-nosyl and N-tosyl carbamates. nih.govnih.govthieme-connect.com Key findings include:

Stereoselectivity: These reactions can be highly diastereoselective, often favoring the syn-1,3-amino alcohol precursor. nih.govthieme-connect.com However, recent developments have shown that by tuning the ligand and oxidant, it is possible to achieve stereodivergence, providing access to the anti-1,3-amino alcohol motif as well. nih.gov

Scope and Limitations: The methodology is tolerant of a variety of functional groups and can be applied to complex molecules. nih.gov The choice of the nitrogen-protecting group (e.g., nosyl vs. tosyl) can significantly influence the reaction conditions and outcomes. nih.govnih.gov

Chemoselectivity: The Pd(II)/sulfoxide system exhibits high chemoselectivity for allylic C-H bonds over other types of C-H bonds, such as benzylic or propargylic ones. nih.gov

A highly efficient palladium-catalyzed asymmetric intramolecular allylic C–H amination reaction has been developed for synthesizing a range of biologically important enantioenriched isoindolines with high yields and excellent enantioselectivities (up to 98% yield and 98% ee). chinesechemsoc.org While this specific example leads to cyclic products, the underlying principles of asymmetric C-H amination are applicable to the synthesis of acyclic chiral amines and amino alcohols.

| Catalyst System | Substrate | Product | Selectivity | Yield |

| Pd(II)/(±)-MeO-SOX/2,5-dimethylbenzoquinone | N-tosyl carbamates | anti-1,3 amino alcohol motifs | >20:1 dr | avg. 66% |

| Pd(II)/(±)-CF3-SOX/quinone oxidant | N-tosyl carbamates | syn-1,3 amino alcohol motifs | >20:1 dr | avg. 62% |

| Pd(OAc)2/L7 | Amines | Enantioenriched isoindolines | up to 98% ee | up to 98% |

Catalytic Cyclization Reactions

Catalytic cyclization reactions represent another important strategy for the synthesis of 1,3-amino alcohols. These reactions often involve the formation of a heterocyclic ring that incorporates the 1,3-amino alcohol structural motif.

One such approach is the multicomponent domino cyclization of ethyl trifluoropyruvate with methyl ketones and 1,2- or 1,3-amino alcohols. mdpi.com This method leads to the formation of bicyclic γ-lactams, which are complex structures containing the desired amino alcohol substructure. mdpi.com The reaction proceeds through a domino mechanism, initiated by an aldol (B89426) reaction, followed by cyclization. mdpi.com This strategy allows for the rapid construction of molecular complexity from simple starting materials.

Another powerful method involves the 1,3-dipolar cycloaddition of azomethine ylides to aldehydes. diva-portal.org This can be catalyzed by silver(I)/phosphine (B1218219) complexes and can produce α-amino-β-hydroxy esters, which are closely related to 1,3-amino alcohols, with good yields and diastereoselectivity. diva-portal.org

Copper-catalyzed enantioselective borylation/oxidation sequences of allylamines have also been reported as a versatile route to both 1,2- and 1,3-amino alcohols. acs.org The regioselectivity of the reaction can be controlled by the specific catalytic system (hydroboration vs. protoboration), allowing for the selective synthesis of either regioisomer from a common starting material. acs.org

| Cyclization Method | Reactants | Product Type | Key Features |

| Domino Cyclization | Ethyl trifluoropyruvate, methyl ketones, amino alcohols | Bicyclic γ-lactams | Multicomponent, domino mechanism, builds complexity rapidly. mdpi.com |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, aldehydes | α-Amino-β-hydroxy esters | Catalyzed by Ag(I)/phosphine, forms vicinal amino alcohols. diva-portal.org |

| Cu-Catalyzed Borylation/Oxidation | Allylamines, boranes | 1,2- or 1,3-Amino alcohols | Regio- and enantioselective, controllable selectivity. acs.org |

Chemical Transformations and Derivatization of 1s 1 3 Aminophenyl Ethanol

Reactions Involving the Aminophenyl Moiety

The aminophenyl group, consisting of a primary aromatic amine on a benzene (B151609) ring, is the site of numerous characteristic reactions. These include modifications to the amine itself and substitutions on the aromatic ring.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the primary amino group can be readily alkylated or acylated.

N-Alkylation: The synthesis of N-alkylated amines from (1S)-1-(3-aminophenyl)ethanol can be achieved using "borrowing hydrogen" or "hydrogen auto-transfer" methodologies, which are considered environmentally friendly. beilstein-journals.org These reactions typically involve coupling the amine with an alcohol in the presence of a transition-metal catalyst, such as those based on iridium or manganese, producing water as the only byproduct. beilstein-journals.orgacs.orgresearchgate.net For instance, manganese-pincer complexes have been shown to effectively catalyze the N-alkylation of various anilines with alcohols. beilstein-journals.org

A significant challenge in the N-alkylation of primary amines is preventing over-alkylation to form tertiary amines. Selective mono-N-alkylation of amino alcohols like the title compound can be achieved through a chelation strategy. organic-chemistry.org For 3-amino alcohols, reaction with 9-borabicyclononane (B1260311) (9-BBN) forms a stable six-membered chelate, temporarily protecting the hydroxyl group and allowing for selective mono-alkylation at the nitrogen atom upon deprotonation and reaction with an alkyl halide. organic-chemistry.org

N-Acylation: Acylation of the amino group is a common transformation, often used to install a protecting group or to synthesize amide derivatives. The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivative. A widely used example is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting N-BOC protected compound is stable and can be used in further synthetic steps. apolloscientific.co.uk

Electrophilic Aromatic Substitution on the Phenyl Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, and sulfonation. lumenlearning.com The position of substitution is dictated by the directing effects of the two substituents already on the ring: the amino (-NH₂) group and the 1-hydroxyethyl [-CH(OH)CH₃] group.

The amino group is a powerful activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. The 1-hydroxyethyl group is a deactivating group and a meta-director. masterorganicchemistry.com In this case, the positions ortho to the amino group are C2 and C6, and the para position is C4. The strong activating and directing effect of the amino group generally dominates the weaker effect of the 1-hydroxyethyl group. Therefore, electrophilic substitution is expected to occur primarily at the C2, C4, and C6 positions. To control the reaction and avoid potential oxidation of the ring by strong electrophilic reagents (like nitric or sulfuric acid), the highly activating amino group is often converted to a less activating amide group (e.g., via N-acylation) before performing the EAS reaction.

Formation of Schiff Bases and Imines

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. rdd.edu.iq This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield a compound containing a carbon-nitrogen double bond (C=N). rdd.edu.iqcore.ac.uk The reaction is typically carried out by refluxing the reactants in an alcohol solvent, sometimes with the addition of an acid catalyst to facilitate the dehydration step. orientjchem.org

This transformation is highly versatile, allowing for the introduction of a wide variety of substituents depending on the carbonyl compound used.

Table 1: Examples of Schiff Base Formation from this compound

| Carbonyl Reactant | Product (Schiff Base) Name |

|---|---|

| Benzaldehyde | (S)-1-(3-((E)-benzylideneamino)phenyl)ethanol |

| Acetone | (S)-1-(3-((E)-propan-2-ylideneamino)phenyl)ethanol |

| Salicylaldehyde | (S)-2-(((E)-3-(1-hydroxyethyl)phenyl)imino)methyl)phenol |

Diazotization and Coupling Reactions

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). google.com The result is the formation of a diazonium salt, specifically (S)-3-(1-hydroxyethyl)benzenediazonium chloride.

Aromatic diazonium salts are valuable synthetic intermediates. cdnsciencepub.com They are weak electrophiles and can react with electron-rich aromatic compounds (coupling components), such as phenols or anilines, in azo coupling reactions to form highly colored azo compounds, which feature an -N=N- linkage. uminho.ptuobaghdad.edu.iq For example, coupling the diazonium salt of this compound with a compound like 2-naphthol (B1666908) would yield an azo dye. google.com

Reactions at the Chiral Hydroxyl Group

The secondary alcohol functional group provides another site for chemical modification, allowing for the synthesis of esters and ethers while retaining the chirality at the benzylic carbon.

Esterification and Etherification

Esterification: The chiral hydroxyl group can be converted into an ester through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). A study on the oxidation of various secondary alcohols found that 1-(3-aminophenyl)ethanol (B1666771) can be directly oxidized to its corresponding ester using performic acid (PFA) in a formic acid solvent. rsc.org This reaction provides a direct pathway to the ester derivative.

Table 2: Direct Oxidation and Esterification of 1-(3-aminophenyl)ethanol

| Reagent | Product |

|---|

Alternatively, classical Fischer esterification with a carboxylic acid under acid catalysis can be employed. More commonly, for sensitive substrates, the reaction is performed with a more reactive acylating agent like an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct.

Etherification: The hydroxyl group can also be transformed into an ether. A standard method for this is the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the ether product.

Oxidation to Ketone Analogues

The secondary alcohol group in this compound can be oxidized to its corresponding ketone, 1-(3-aminophenyl)ethanone, also known as 3'-aminoacetophenone. smolecule.comlibretexts.org This transformation is a fundamental reaction in organic chemistry and can be achieved using various oxidizing agents.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). libretexts.org PCC is known for being a milder oxidizing agent, capable of converting primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation. libretexts.org Other methods for alcohol oxidation include the Swern and Dess-Martin oxidations. rsc.org

A study on the oxidation of various secondary alcohols, including 1-(3-aminophenyl)ethanol, with performic acid (PFA) in a formic acid solvent revealed an unexpected reaction pathway where the secondary alcohol could be directly oxidized to the corresponding ester, in addition to the expected ketone. rsc.org

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Notes |

|---|---|---|

| Chromic Acid (H₂CrO₄) | 1-(3-aminophenyl)ethanone | A common and effective method for oxidizing secondary alcohols. libretexts.org |

| Pyridinium Chlorochromate (PCC) | 1-(3-aminophenyl)ethanone | A milder reagent that prevents over-oxidation. libretexts.org |

Nucleophilic Substitution Reactions

The amino group of this compound can participate in nucleophilic substitution reactions. cardiff.ac.uk As a nucleophile, the nitrogen atom's lone pair of electrons can attack an electrophilic center, leading to the formation of a new carbon-nitrogen bond.

One common reaction involving the amino group is its reaction with alkyl halides to form secondary or tertiary amines. The reactivity in these substitution reactions can be influenced by the nature of the alkyl halide and the reaction conditions. savemyexams.com Another important transformation is the reaction with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

The amino group can also be involved in the formation of Schiff bases through condensation with aldehydes or ketones. This reaction is reversible and typically requires acid or base catalysis.

Dual Functional Group Reactivity: Synergistic Transformations

The presence of both a hydroxyl and an amino group on the same molecule allows for synergistic transformations where both groups participate in the reaction. libretexts.orgacs.org This dual reactivity is particularly useful in the synthesis of complex molecules and heterocyclic systems.

For instance, the interplay between the two functional groups can influence the regioselectivity and stereoselectivity of certain reactions. In some cases, one group can act as an internal catalyst or directing group for a reaction involving the other group. This synergistic effect can lead to the formation of products that would be difficult to synthesize through sequential reactions.

Research has shown that the presence of both amino and hydroxyl groups can enhance the biological activity of certain compounds through synergistic interactions with biological targets. nih.gov

Synthesis of Polyfunctionalized Derivatives

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of polyfunctionalized derivatives with a wide range of potential applications.

Adamantane (B196018) is a bulky, lipophilic polycyclic hydrocarbon that is often incorporated into drug molecules to improve their pharmacological properties. samipubco.commdpi.com The amino group of this compound can be used as a handle to attach adamantane-containing fragments.

For example, adamantane-1-carboxylic acid can be coupled with the amino group of this compound to form an amide linkage. This reaction creates a new molecule that combines the structural features of both starting materials. science.org.ge The synthesis of such derivatives often involves standard peptide coupling reagents or the conversion of the carboxylic acid to a more reactive acyl chloride.

A study describes the synthesis of a series of new Schiff base derivatives containing an adamantane moiety. samipubco.comechemcom.com In this work, 1,3-bis(4-aminophenyl)adamantane (B1268266) was reacted with various aromatic aldehydes to form the corresponding Schiff bases. samipubco.comechemcom.com While this study does not directly use this compound, it demonstrates a general strategy for incorporating adamantane moieties via amino groups.

The dual functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. clockss.orgclockss.org The amino and hydroxyl groups can react with suitable reagents to form rings of different sizes and functionalities.

For example, reaction with a dicarbonyl compound or its equivalent can lead to the formation of nitrogen- and oxygen-containing heterocycles. The specific outcome of the cyclization reaction depends on the reagent used and the reaction conditions.

One general approach involves the reaction of a bifunctional molecule like this compound with a reagent that can react with both the amino and hydroxyl groups. For instance, reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of a cyclic carbamate.

Studies have reported the synthesis of various heterocyclic systems, such as pyrazoles and pyrano[3,4-c]pyrroles, from precursors containing active methylene (B1212753) and carbonyl groups, which demonstrates the general principles that can be applied to the cyclization reactions of this compound. clockss.org Furthermore, the synthesis of benzoazepinoindoles highlights the utility of amino-functionalized precursors in constructing complex fused heterocyclic systems. thieme-connect.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | 3-(1-Hydroxyethyl)aniline |

| 1-(3-aminophenyl)ethanone | 3'-Aminoacetophenone |

| Adamantane-1-carboxylic acid | |

| 1,3-bis(4-aminophenyl)adamantane | |

| Chromic Acid | |

| Pyridinium chlorochromate | PCC |

| Performic Acid | PFA |

Advanced Applications of 1s 1 3 Aminophenyl Ethanol in Asymmetric Synthesis

As a Chiral Building Block in Pharmaceutical and Agrochemical Synthesis

The presence of multiple functional groups and a defined stereochemistry makes (1S)-1-(3-aminophenyl)ethanol a significant starting material or intermediate in the synthesis of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical and agrochemical industries. researchgate.net

Precursor to Biologically Relevant Scaffolds

Chiral amines are fundamental structural motifs in a vast number of pharmaceutical products and biologically active compounds. acs.orgmdpi.com this compound serves as a key precursor for the construction of more elaborate molecular frameworks that are recognized for their therapeutic potential. The synthesis of this chiral amine often begins with its nitro analogue, (S)-1-(3-nitrophenyl)ethanol, which is produced through the asymmetric reduction of 1-(3-nitrophenyl)ethanone. This reduction can achieve high enantiomeric excess (up to 99% ee) and yields (up to 97%) using catalysts like Ru(II)-thiourea complexes.

The subsequent reduction of the nitro group to an amine provides this compound, a compound ready for incorporation into larger, biologically significant scaffolds. The amino group provides a site for further chemical modification, allowing for the construction of diverse molecular libraries for drug discovery. Chiral α-aryl glycines, for instance, are crucial components in important antibacterial and cardiovascular drugs. acs.org

Role in Construction of Complex Molecular Architectures

The dual functionality of this compound (amino and hydroxyl groups) allows it to act as a versatile building block in the assembly of complex molecules. These functional groups can be selectively reacted, enabling the stepwise and controlled construction of intricate molecular architectures. For example, the amino group can be acylated or alkylated, while the hydroxyl group can undergo esterification or etherification, leading to a wide array of derivatives.

This strategic utility is essential in synthesizing compounds where specific three-dimensional arrangements are paramount for biological activity. Its precursor, (S)-1-(3-nitrophenyl)ethanol, is noted as a crucial intermediate for this purpose, highlighting the downstream importance of the resulting amino alcohol in creating structurally complex pharmaceuticals and agrochemicals.

Development of Chiral Ligands and Catalysts

The field of asymmetric catalysis heavily relies on the development of novel chiral ligands that can effectively transfer stereochemical information to a metal center. The structural framework of this compound is well-suited for modification into such ligands.

Design and Synthesis of Derivatives for Metal Complexation

Derivatives of this compound can be designed to act as ligands that coordinate with metal ions. The amino and hydroxyl groups serve as excellent coordination sites. For instance, chiral amine-bis(phenolate) ligands are known to form stable complexes with a variety of metals, including iron, cobalt, and chromium, which then act as catalysts in reactions like hydrogenations and cross-coupling. nevsehir.edu.tr

By reacting this compound with other molecules, more complex ligand systems can be built. For example, condensation reactions with aldehydes or ketones can form Schiff base ligands, where the resulting imine nitrogen and the original hydroxyl oxygen can chelate to a metal center. The inherent chirality of the starting amino alcohol is thus imprinted on the resulting metal complex, making it a potential catalyst for asymmetric transformations.

| Ligand Type | Derived From | Potential Metal Coordination | Application |

|---|---|---|---|

| Amine-bis(phenolate) | Chiral Amino Alcohols | Fe, Co, Cr, Zr | Polymerization, Hydrogenation |

| Schiff Bases | Chiral Amines + Carbonyls | Cu, Ni, Pd | Asymmetric Synthesis |

| Phosphinooxazolines (PHOX) | Chiral Amino Alcohols | Pd, Ir, Cu | Allylic Alkylation, Hydroamination |

Application in Asymmetric Catalysis (e.g., as chiral directors for organometallic additions)

Once integrated into a metal complex, derivatives of this compound can serve as powerful tools in asymmetric catalysis. Chiral ligands are essential for the enantioselective synthesis of a wide range of compounds. acs.org For example, chiral phosphine-free metal catalysts bearing N,N-based ligands have demonstrated outstanding catalytic activity. acs.org

Catalytic systems derived from chiral amino alcohols are employed in various reactions, including the asymmetric hydrogenation of ketones and imines, and allylic amination. acs.orgacs.org In these processes, the chiral ligand directs the approach of the substrate to the metal's active site, favoring the formation of one enantiomer over the other. The success of ligands like PHOX, which are derived from chiral amino alcohols, in palladium-catalyzed enantioselective allylic alkylation highlights the potential of such scaffolds. acs.org

Chiral Resolution Techniques Employing this compound Derivatives

Beyond its use as a building block, derivatives of this compound can be instrumental in the separation of racemic mixtures—a process known as chiral resolution. This is a common strategy in pharmaceutical manufacturing to isolate the desired active enantiomer. researchgate.net

Chiral resolution often involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like crystallization. For instance, racemic amines are often resolved using chiral acids, such as derivatives of tartaric acid. google.com

Conversely, a chiral amine like this compound or its derivatives could potentially be used as a resolving agent to separate a racemic mixture of a chiral acid. The process involves forming diastereomeric salts, separating them, and then liberating the individual enantiomers of the acid. Another approach is enzymatic resolution, where an enzyme selectively acylates one enantiomer of a racemic alcohol, allowing the acylated product and the unreacted alcohol to be separated. researchgate.net While a direct application for this compound as the resolving agent is not prominently documented in the provided sources, the principles of chiral resolution are well-established for this class of compounds. rsc.orgresearchgate.net

| Racemic Compound Type | Chiral Resolving Agent/Method | Intermediate Formed | Separation Technique |

|---|---|---|---|

| Amine | Chiral Acid (e.g., Tartaric Acid Derivative) | Diastereomeric Salts | Fractional Crystallization |

| Alcohol | Enzyme (e.g., Lipase) + Acyl Donor | Enantiomerically Enriched Ester | Chromatography/Distillation |

| Acid | Chiral Amine | Diastereomeric Salts | Fractional Crystallization |

Diastereomeric Salt Formation

The resolution of racemic mixtures by forming diastereomeric salts is a classic, yet powerful and industrially scalable, method for obtaining enantiomerically pure compounds. libretexts.orgresearchgate.net The fundamental principle involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers. libretexts.org Diastereomers possess different physical properties, such as solubility, melting point, and boiling point, which allows for their separation by conventional techniques like fractional crystallization. nih.govnih.gov

This compound, being a chiral base, is well-suited for the resolution of racemic carboxylic acids. The process involves the following key steps:

Salt Formation: The racemic acid (a mixture of R-acid and S-acid) is reacted with the enantiomerically pure this compound in a suitable solvent. This acid-base reaction forms two diastereomeric salts: [(1S)-amine • (R)-acid] and [(1S)-amine • (S)-acid]. libretexts.org

Fractional Crystallization: Due to their different crystal packing energies and solubilities, one of the diastereomeric salts will preferentially crystallize from the solution under controlled conditions (e.g., temperature, solvent composition). nih.gov The choice of solvent is critical and is often determined empirically to maximize the difference in solubility between the two diastereomeric salts. nih.gov

Separation and Liberation: The crystallized, less-soluble diastereomeric salt is separated by filtration. The more soluble diastereomer remains in the mother liquor. The enantiomerically pure acid is then recovered from the isolated salt by treatment with a strong acid, which protonates the carboxylic acid and liberates the chiral amine resolving agent. The resolving agent can often be recovered and reused. libretexts.orglibretexts.org

While specific research detailing the resolution of a particular racemic acid using this compound is not extensively documented in publicly available literature, the efficacy of structurally similar chiral amines like (R)-1-phenylethylamine is well-established. Research has shown that such amines can effectively resolve various racemic acids. For example, the resolution of 3-hydroxycarboxylic acids has been successfully achieved using chiral amino alcohols. nih.gov The efficiency of such a resolution is typically evaluated by the yield and the enantiomeric excess (e.e.) of the obtained product.

Table 1: Representative Data for Diastereomeric Salt Resolution of Racemic Acids using Chiral Amines (Note: This table presents data for analogous chiral amines to illustrate the expected performance.)

| Racemic Acid | Chiral Resolving Agent | Solvent | Less Soluble Salt | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| 3-hydroxy-4-phenylbutanoic acid | (-)-2-Amino-1,2-diphenylethanol | Chloroform (B151607) | (R)-acid salt | 41 | 86 | nih.gov |

| 3-hydroxy-4-(4-chlorophenyl)butanoic acid | Cinchonidine | Ethyl Acetate (B1210297) | (R)-acid salt | 46 | 98 | nih.gov |

| 4-cyano-4-(4-nitrophenyl)hexanoic acid | (S)-1-phenylethylamine | Not Specified | (S)-acid salt | >99 | >99 | researchgate.net |

The structural features of this compound, including the aromatic ring, the amino group, and the hydroxyl group, provide multiple points for intermolecular interactions such as hydrogen bonding, ionic interactions, and π-π stacking, which are crucial for effective chiral recognition and the formation of well-defined, separable diastereomeric salt crystals. nih.gov

Chiral Chromatographic Separation

Chiral chromatography is an indispensable analytical and preparative technique for separating enantiomers. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. mdpi.com The chiral selector, which is the component responsible for enantiomeric recognition, creates a transient diastereomeric complex with each enantiomer of the analyte. The differing stability of these complexes leads to different retention times on the chromatographic column, enabling their separation. mdpi.comresearchgate.net

This compound can be utilized in chiral chromatography in two primary ways:

As a Chiral Stationary Phase (CSP): The molecule can be chemically bonded or coated onto a solid support, typically silica (B1680970) gel, to create a CSP for High-Performance Liquid Chromatography (HPLC). researchgate.net The amino and hydroxyl groups provide reactive sites for immobilization. The aromatic ring and the chiral center are key features for establishing the necessary interactions (e.g., hydrogen bonds, dipole-dipole, π-π interactions) for chiral recognition. chiraltech.com While CSPs directly derived from this compound are not widely commercialized, numerous CSPs are based on aminophenyl structures. For instance, cyclofructans have been derivatized with dimethyl aminophenyl groups to create effective CSPs for separating a range of chiral compounds in normal phase and polar organic modes. chiraltech.com

As a Chiral Selector in the Mobile Phase: Although less common in modern HPLC, a chiral selector can be added to the mobile phase. researchgate.net In this setup, it forms diastereomeric complexes with the analytes in the mobile phase, which are then separated on a standard achiral column.

The performance of a chiral column is measured by its ability to separate two enantiomers, quantified by the separation factor (α) and the resolution (Rs). A higher separation factor indicates better chiral recognition. Research on various CSPs demonstrates the ability to separate a wide range of chiral molecules, including alcohols, amines, and acids. mdpi.comresearchgate.net

Table 2: Examples of Chiral Separations on Phenyl-containing Chiral Stationary Phases (Note: This table illustrates the separation capabilities of CSPs with structural motifs similar to the subject compound.)

| Racemate Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |

| 1-(1-Naphthyl)ethanol | Chiral Porous Organic Cage | Heptane/Isopropanol | 1.15 | 2.13 | researchgate.net |

| 1-Phenylethylamine | Chiral Porous Organic Cage | Heptane/Isopropanol | 1.10 | 1.55 | researchgate.net |

| 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone | Chiralcel® OJ | Methanol (B129727) | 1.41 | 2.19 | mdpi.com |

| Ofloxacin | Chiral Porous Organic Cage | Heptane/Isopropanol | 1.12 | 1.68 | researchgate.net |

The versatility of the aminophenyl ethanol (B145695) structure suggests that a CSP derived from this compound would likely be effective in separating a variety of racemic compounds, particularly those capable of engaging in hydrogen bonding and π-π interactions. Further research and development in this area could lead to novel and efficient chiral stationary phases for both analytical and preparative-scale separations.

Spectroscopic and Structural Characterization of 1s 1 3 Aminophenyl Ethanol and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of (1S)-1-(3-aminophenyl)ethanol, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, connectivity, and multiplicity of the hydrogen atoms. For this compound, a representative ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz shows distinct signals corresponding to each type of proton. rsc.org The methyl protons (CH₃) appear as a doublet due to coupling with the adjacent methine proton. The methine proton (CH) signal is a quartet, resulting from coupling to the three methyl protons. The aromatic protons appear as a series of multiplets in the downfield region, characteristic of a 1,3-disubstituted benzene (B151609) ring. rsc.org The hydroxyl (OH) and amine (NH₂) protons often appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 1 | 1.49 | Doublet (d) | 6.45 | -CH₃ (Methyl) |

| 2 | 2.07 | Broad Singlet (br s) | - | -OH (Hydroxyl) |

| 3 | 4.83 | Quartet (q) | 6.4 | -CH (Methine) |

| 4 | 6.61-6.63 | Multiplet (m) | - | Ar-H |

| 5 | 6.75-6.78 | Multiplet (m) | - | Ar-H |

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would be expected to show eight distinct signals: one for the methyl carbon, one for the methine carbon, and six for the aromatic carbons (four CH and two quaternary). The carbon atom bearing the hydroxyl group would appear in the typical range for secondary alcohols (approx. 60-75 ppm), while the aromatic carbons would resonate in the 110-150 ppm region.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm the structure. A COSY spectrum would show a correlation between the methyl doublet and the methine quartet, confirming their direct coupling. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups. A strong, broad band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. chegg.com The N-H stretching vibrations of the primary amine group usually appear as two distinct sharp peaks in the 3300-3500 cm⁻¹ range. Aliphatic C-H stretching is observed just below 3000 cm⁻¹ (e.g., around 2974 cm⁻¹), while aromatic C-H stretching appears above 3000 cm⁻¹. chegg.com Other key absorptions include C-O stretching for the secondary alcohol and C-N stretching, typically found in the fingerprint region (1000-1300 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3200-3600 | O-H Stretch (broad) | Alcohol (-OH) |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (-CH₃, -CH) |

| 1590-1620 | C=C Stretch | Aromatic Ring |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene ring would give a characteristic band.

Mass Spectrometry (HRMS, LRMS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Low-Resolution Mass Spectrometry (LRMS): In LRMS, such as that obtained by Gas Chromatography-Mass Spectrometry (GC-MS), the spectrum of 1-(3-aminophenyl)ethanol (B1666771) shows a molecular ion peak ([M]⁺) at an m/z of 137, which corresponds to its nominal molecular weight. nih.gov Common fragmentation patterns include the loss of a methyl group (CH₃•) to give a fragment at m/z 122, and the cleavage of the C-C bond adjacent to the phenyl ring. The base peak (most intense peak) is often observed at m/z 94. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule and its fragments. The exact mass of the [M+H]⁺ ion for C₈H₁₁NO is calculated to be 138.09134 Da. uni.lu This precise measurement allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: Predicted Mass Spectrometry Data uni.lu

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₈H₁₂NO⁺ | 138.09134 |

| [M+Na]⁺ | C₈H₁₁NNaO⁺ | 160.07328 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org While a specific crystal structure for this compound was not found in the surveyed literature, the principles of the technique and the expected structural features can be discussed based on related aminophenyl compounds. mdpi.comiucr.org

For a chiral molecule, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. By carefully measuring the intensities of specific pairs of reflections (Bijvoet pairs), the absolute arrangement of atoms in space can be determined and quantified, for example, by the Flack parameter. The designation "(1S)" indicates that the absolute configuration at the chiral center is known, likely determined either through synthesis from a stereochemically defined precursor or by crystallographic analysis of the parent compound or a suitable derivative.

The crystal packing of this compound would be largely dictated by strong intermolecular hydrogen bonds involving the hydroxyl (-OH) and amino (-NH₂) groups. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks.

Hydrogen Bonding: It is expected that strong O-H···N and N-H···O hydrogen bonds would be the primary interactions, linking molecules into chains, sheets, or more complex three-dimensional architectures. iucr.org N-H···N interactions are also possible. These interactions are crucial in stabilizing the crystal lattice. mdpi.com

In related structures of aminophenyl derivatives, hydrogen bonds often form primary structural motifs that are then linked into larger superstructures by other forces. mdpi.com

A crystallographic analysis would provide precise values for bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Key torsion angles would include those describing the orientation of the substituents on the chiral center and the phenyl ring. For instance, the torsion angle involving the C(aromatic)-C(aromatic)-C(chiral)-O atoms would define the orientation of the ethanol (B145695) substituent relative to the plane of the phenyl ring. The conformation is typically a result of minimizing steric hindrance while maximizing favorable intermolecular interactions, particularly hydrogen bonding.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for investigating the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about the spatial arrangement of atoms and chromophores. For this compound, the primary chromophore is the aminophenyl group. The electronic transitions associated with this group, perturbed by the chiral center at the adjacent carbon atom, are expected to give rise to a characteristic ECD spectrum.

The ECD spectrum of chiral 1-phenylethanol (B42297) derivatives is typically dominated by transitions of the benzene ring, namely the ¹Lb band (around 260 nm) and the ¹La band (around 210 nm). The ¹Lb transition is formally forbidden and often displays a distinct vibronic structure, making it particularly sensitive to chiral perturbations.

A study on (R)-1-phenylethanol and its chloro-derivatives has shown a significant dependence of the ECD spectra on the position of the substituent on the aromatic ring. For instance, the ECD spectrum of (R)-1-phenylethanol in methanol (B129727) is characterized by a negative Cotton effect for the ¹Lb band. The introduction of a chloro-substituent, which is an electron-withdrawing group, modulates the spectrum in a position-dependent manner. The meta-chloro derivative, (R)-1-(3-chlorophenyl)ethanol, also exhibits a negative ECD spectrum, similar to the parent compound. In contrast, the ortho-isomer shows a positive spectrum, and the para-isomer displays a bisignated (positive then negative) spectrum.

Given that this compound has an amino group—an electron-donating group—in the meta position, it is reasonable to infer its chiroptical properties based on these findings. The absolute configuration at the chiral center of the (1S)-enantiomer is opposite to that of the (R)-enantiomers studied. Therefore, a mirror-image ECD spectrum relative to a hypothetical (1R)-1-(3-aminophenyl)ethanol would be expected.

The amino group acts as an auxochrome, which can cause a bathochromic (red) shift of the benzene electronic transitions. Consequently, the ¹Lb and ¹La bands for this compound are anticipated to appear at slightly longer wavelengths compared to 1-phenylethanol. Based on the behavior of the meta-chloro derivative, it can be postulated that the ECD spectrum of (1R)-1-(3-aminophenyl)ethanol would likely show a negative Cotton effect for the ¹Lb band. By extension, the target molecule, this compound, would be predicted to exhibit a positive Cotton effect in this region.

The following table summarizes the observed ECD characteristics for (R)-1-phenylethanol and its chloro-derivatives, which serves as a basis for the predictions regarding this compound.

| Compound | Substituent | Position | Observed Sign of the ¹Lb Cotton Effect |

| (R)-1-Phenylethanol | -H | - | Negative |

| (R)-1-(2-Chlorophenyl)ethanol | -Cl | ortho | Positive |

| (R)-1-(3-Chlorophenyl)ethanol | -Cl | meta | Negative |

| (R)-1-(4-Chlorophenyl)ethanol | -Cl | para | Bisignated (+/-) |

| This compound | -NH₂ | meta | Predicted Positive |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

It is crucial to emphasize that this prediction is based on analogy and the actual ECD spectrum would need to be confirmed by experimental measurement or high-level theoretical calculations. The solvent environment can also significantly influence the conformational equilibrium of the molecule and, consequently, the observed ECD spectrum.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, like molecules. nih.govdergipark.org.trambeed.com It is known to reproduce experimental results for organic molecules with a good degree of accuracy. nih.gov

The first step in a DFT study is typically geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, providing a prediction of its most stable three-dimensional structure. nih.govdergipark.org.tr For a flexible molecule like (1S)-1-(3-aminophenyl)ethanol, which has rotatable bonds, conformational analysis is crucial. researchgate.net This involves exploring different spatial arrangements (conformers) of the atoms to identify the most energetically favorable ones. This is often achieved by performing relaxed potential energy scans as a function of specific dihedral angles. mdpi.com

The optimized geometry provides key structural parameters. While specific data for this compound is not available, a hypothetical table of optimized geometric parameters is presented below to illustrate the typical output of such a calculation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N | ~1.40 Å | |

| C-O | ~1.43 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-H (aliphatic) | ~1.09 Å | |

| N-H | ~1.01 Å | |

| O-H | ~0.96 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-N | ~120° | |

| C-C-O | ~109.5° | |

| Dihedral Angle | H-O-C-C | Varies with conformation |

| H-N-C-C | Varies with conformation |

Note: These are approximate values and would be precisely determined by DFT calculations.

DFT is also used to analyze the electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally implies higher chemical reactivity and the ease of charge transfer within the molecule. researcher.lifenih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mwjscience.comresearchgate.net This helps in predicting how the molecule will interact with other reagents.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 3.5 to 5.5 eV |

Note: These are estimated ranges and the actual values would be determined by specific DFT calculations.

To quantify the distribution of electronic charge among the atoms in the molecule, methods like Mulliken population analysis and Natural Population Analysis (NPA) are employed. dergipark.org.trsci-hub.se These analyses assign partial charges to each atom, providing insights into the molecule's polarity and reactive sites. researchgate.net Comparing results from different population analysis methods can offer a more robust understanding of the charge distribution. sci-hub.se

Table 3: Hypothetical Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (e) | NPA Charge (e) |

|---|---|---|

| O | -0.6 to -0.8 | -0.7 to -0.9 |

| N | -0.4 to -0.6 | -0.5 to -0.7 |

| C (bonded to O) | +0.2 to +0.4 | +0.3 to +0.5 |

| C (bonded to N) | +0.1 to +0.3 | +0.2 to +0.4 |

Note: These are hypothetical values and depend on the calculation method and basis set used.

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry is instrumental in investigating the mechanisms of chemical reactions. nih.gov

By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates. researchgate.netmdpi.com A transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the mechanism. Intermediates are temporary species formed during the reaction. Understanding these structures is key to elucidating the step-by-step process of a chemical transformation.

For instance, in the synthesis of related amino alcohols, computational studies have been used to explore different reaction pathways, such as those involving catalytic cycles. marquette.edu

For reactions involving chiral centers, computational methods can predict the stereochemical outcome. By calculating the energies of different diastereomeric transition states, it's possible to determine which stereoisomer is more likely to be formed. This is particularly relevant for understanding and optimizing asymmetric syntheses. oregonstate.edu The stereochemistry of related compounds has been shown to be influenced by reaction conditions, and computational studies can help rationalize these observations. tudublin.ie

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation method used to analyze the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations provide a view of the dynamic evolution of a system, revealing information about conformational stability, flexibility, and interactions with other molecules, such as solvent or biological receptors. wikipedia.orgnih.gov

While specific MD simulation studies focused exclusively on this compound are not widely documented in the literature, the technique is broadly applied to similar and related molecular systems. For instance, MD simulations are crucial in drug discovery to evaluate the stability of ligand-receptor complexes. nih.govrsc.org In a typical application, a molecule like this compound would be docked into the active site of a target protein, and an MD simulation, often for a duration of nanoseconds (ns), would be run to assess the stability of the binding pose. rsc.org Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the dynamic behavior of the complex. nih.gov

MD simulations in mixed solvents, such as water/ethanol (B145695) mixtures, have been used to map protein binding sites by identifying regions where solvent probes are most likely to be found. acs.org This approach can reveal key interaction "hot spots" on a protein surface, which is valuable for understanding how ligands like aminophenylethanol derivatives might bind. acs.org Furthermore, coarse-grained molecular dynamics (CG-MD) allows for the simulation of larger systems, such as the formation of nanoparticles for drug delivery, a potential application for amphiphilic molecules. nih.gov

Table 1: Applications of Molecular Dynamics Simulations for Related Systems

| Simulation Type | System Studied | Key Findings |

| Ligand-Receptor Stability | Eg5-enastron analogue complex | The receptor-ligand pairing demonstrated substantial stability after 70 ns of a 100 ns simulation. rsc.org |

| Binding Free Energy | Flavonoid derivative with PDE4B | MD simulations coupled with MM-PBSA calculations identified stable binding poses and favorable binding free energy (-72.58 kcal mol⁻¹). nih.gov |

| Polyplex Formation | Poly(beta-amino ester) with siRNA | Coarse-grained MD simulations revealed the influence of polymer lipophilicity on the molecular organization and shape of nanoparticle complexes. nih.gov |

| Solvent Mapping | 18 different proteins in water/ethanol | Combining water and ethanol solvent sites allowed the sampling of over 70% of all possible protein-ligand interactions. acs.org |

Quantitative Structure-Activity Relationships (QSAR) for Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or other properties. nih.govlongdom.org The fundamental principle is that the structural or physicochemical properties of a molecule determine its activity. imist.ma QSAR studies are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com

For scaffolds related to this compound, QSAR models can be developed to predict various endpoints, from receptor binding affinity to toxicity. nih.gov The process involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity is compiled. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric fields). frontiersin.org

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation linking the descriptors to the activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques. nih.govfrontiersin.org

While specific QSAR models for this compound are not prominent, studies on analogous structures highlight relevant descriptors. For example, in QSAR studies of nitroaromatic compounds and benzimidazole (B57391) derivatives, key descriptors often include: nih.govbiolscigroup.us

Hydrophobicity (logP or K_ow): Influences membrane permeability and transport. nih.gov

Electronic Properties (E_HOMO, E_LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to a molecule's reactivity and ability to participate in charge-transfer interactions. nih.govbiolscigroup.us

Dipole Moment (μ): Affects polar interactions with a biological target. biolscigroup.us

Quantum-Chemical Descriptors: Charges on specific atoms can indicate sites for electrostatic interactions. nih.gov

A hypothetical QSAR model for a series of aminophenylethanol derivatives might reveal that increased hydrophobicity and specific electronic features are correlated with higher activity against a particular target.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Relevance |

| Physicochemical | Octanol/water partition coefficient (K_OW) | Predicts hydrophobicity and bioconcentration factor. nih.gov |

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) | Relates to electron-accepting capability and chemical stability. nih.gov |

| Electronic | Energy of the Highest Occupied Molecular Orbital (E_HOMO) | Relates to electron-donating capability. biolscigroup.us |

| Electronic | Dipole Moment (μ) | Indicates the overall polarity of the molecule and its potential for dipole-dipole interactions. biolscigroup.us |

| Topological | Wiener Index | Describes molecular branching. |

| Quantum-Chemical | Net atomic charge on a specific atom (q) | Identifies sites for electrostatic interactions or hydrogen bonding. nih.gov |

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. researchgate.netconicet.gov.ar These theoretical calculations provide valuable support for the interpretation of experimental spectra, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). conicet.gov.arbohrium.com

For this compound, DFT calculations can be employed to optimize its molecular geometry and then compute its vibrational frequencies and NMR chemical shifts. researchgate.net The calculated spectra are often compared with experimental data to confirm structural assignments. bohrium.com For instance, a study on 2-(4-aminophenyl)ethanol (B86761) used DFT calculations at the M06-2x/6-311+G(d,p) level to assign bands in its fluorescence spectra. acs.org Similarly, research on a chalcone (B49325) derivative, (E)-1-(2-aminophenyl)-3-(pyridine-4-yl)prop-2-en-1-one, used DFT (B3LYP/6-311++G(d,p)) to calculate vibrational frequencies and NMR chemical shifts, which showed good agreement with experimental FT-IR and NMR data. conicet.gov.ar

The calculated vibrational frequencies are typically scaled by a factor to correct for anharmonicity and limitations in the theoretical method, improving the match with experimental values. conicet.gov.ar The potential energy distribution (PED) analysis is then used to assign specific vibrational modes to the calculated frequencies. conicet.gov.ar

Table 3: Hypothetical DFT-Predicted vs. Experimental Spectroscopic Data for an Aminophenylethanol Scaffold

| Spectroscopic Parameter | Functional Group / Atom | Predicted Value (DFT) | Experimental Value |

| IR Frequency (cm⁻¹) | O-H stretch | ~3600 cm⁻¹ | ~3620 cm⁻¹ |

| IR Frequency (cm⁻¹) | N-H stretch (asymmetric) | ~3500 cm⁻¹ | ~3480 cm⁻¹ |

| IR Frequency (cm⁻¹) | N-H stretch (symmetric) | ~3410 cm⁻¹ | ~3390 cm⁻¹ |

| IR Frequency (cm⁻¹) | C-O stretch | ~1050 cm⁻¹ | ~1065 cm⁻¹ |

| ¹H NMR Chemical Shift (ppm) | CH-OH proton | ~4.7 ppm | ~4.8 ppm |

| ¹³C NMR Chemical Shift (ppm) | C-OH carbon | ~70 ppm | ~71 ppm |

| ¹³C NMR Chemical Shift (ppm) | C-NH₂ carbon | ~147 ppm | ~148 ppm |

Note: These are representative values based on typical DFT calculations for similar structures and may not reflect specific experimental results for this compound.

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a molecular crystal. growingscience.comnih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the entire crystal. The Hirshfeld surface provides a visual representation of how molecules interact with their neighbors.

Key features of this analysis include:

d_norm maps: These surfaces are colored to show intermolecular contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii, highlighting key interactions like hydrogen bonds. growingscience.comnih.gov